Secnidazole

Catalog No.
S542903
CAS No.
3366-95-8
M.F
C7H11N3O3
M. Wt
185.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Secnidazole

CAS Number

3366-95-8

Product Name

Secnidazole

IUPAC Name

1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

InChI

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3

InChI Key

KPQZUUQMTUIKBP-UHFFFAOYSA-N

SMILES

Array

solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

PM 185184; PM-185184; PM185184; RP 14539; RP-14539; RP14539; SYM-1219; SYM1219; SYM 1219; Secnidazole, trade name: Flagentyl, Secnol, Deprozol, Sabima; Sindose, Secnil.

Canonical SMILES

CC1=NC=C(N1CC(C)O)[N+](=O)[O-]

The exact mass of the compound Secnidazole is 185.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759812. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Secnidazole is a second-generation 5-nitroimidazole antimicrobial and antiprotozoal agent. As a Biopharmaceutics Classification System (BCS) Class III compound, it exhibits high aqueous solubility and low intestinal permeability, with its solubility increasing significantly under acidic conditions [1]. Structurally related to metronidazole and tinidazole, secnidazole functions as an inactive prodrug that requires reduction by microbial nitroreductases to generate radical anions that disrupt target cell DNA. For procurement and formulation scientists, secnidazole's primary value proposition lies in its extended pharmacokinetic profile and specific formulation requirements, making it the preferred active pharmaceutical ingredient (API) for single-dose oral granule therapies targeting bacterial vaginosis and trichomoniasis[2].

Substituting secnidazole with more common 5-nitroimidazoles like metronidazole or tinidazole fundamentally compromises single-dose therapeutic strategies. Metronidazole possesses a short elimination half-life of approximately 8 hours, necessitating multi-day, multi-dose regimens that suffer from low patient adherence (often below 50%) [1]. While tinidazole offers a slightly extended half-life of 12–14.7 hours, it still falls short of the sustained systemic exposure required for reliable single-dose efficacy across diverse patient populations. Furthermore, metronidazole exhibits a higher minimal lethal concentration (MLC) against key protozoal pathogens, increasing the risk of treatment failure in resistant strains [2]. Consequently, for formulators developing high-compliance, single-administration therapeutics, secnidazole's distinct pharmacokinetic and potency profile makes it irreplaceable.

Extended Elimination Half-Life for Single-Dose Viability

Pharmacokinetic evaluations demonstrate that secnidazole possesses an elimination half-life ranging from 17 to 29 hours. In direct comparison, metronidazole exhibits a half-life of 7.9–8.8 hours, and tinidazole ranges from 12 to 14.7 hours [1]. This prolonged systemic circulation allows a single 2-gram oral dose of secnidazole to maintain therapeutic plasma concentrations (mean Cmax 45.4 mcg/mL, AUC 1331.6 mcg•hr/mL) sufficient to eradicate target pathogens without requiring the standard 7-day multi-dose regimen associated with metronidazole [2].

Evidence DimensionElimination Half-Life
Target Compound Data17 to 29 hours
Comparator Or BaselineMetronidazole (7.9–8.8 hours) and Tinidazole (12–14.7 hours)
Quantified DifferenceSecnidazole half-life is >2x longer than metronidazole and ~1.5x longer than tinidazole
ConditionsIn vivo pharmacokinetic profiling

Enables the formulation of single-dose therapeutics, drastically improving patient compliance compared to multi-day metronidazole regimens.

Superior Minimal Lethal Concentration (MLC) Against T. vaginalis

In vitro susceptibility testing against clinical isolates of Trichomonas vaginalis reveals that secnidazole is significantly more toxic to the pathogen than metronidazole. Secnidazole demonstrates a median minimal lethal concentration (MLC) of 1.6 µg/mL, compared to 6.3 µg/mL for metronidazole [1]. Overall, the MLC of secnidazole is 56% lower than that of metronidazole, with 96% of tested isolates showing a lower MLC for secnidazole[2].

Evidence DimensionMinimal Lethal Concentration (MLC) against T. vaginalis
Target Compound DataMedian MLC of 1.6 µg/mL
Comparator Or BaselineMetronidazole (Median MLC of 6.3 µg/mL)
Quantified Difference56% lower overall MLC; 3.9-fold lower median MLC for secnidazole
ConditionsIn vitro aerobic susceptibility testing of 100 clinical isolates

Provides a critical efficacy buffer against emerging metronidazole-resistant strains, ensuring reliable clinical outcomes.

Critical Hygroscopicity Thresholds for Manufacturing

Preformulation characterization of secnidazole highlights specific handling requirements during manufacturing. Solid-state evaluations reveal that secnidazole bulk powder becomes physically unstable and highly hygroscopic at relative humidity (RH) levels exceeding 54% [1]. Furthermore, the raw API exhibits poor rheological characteristics (suboptimal flowability and compressibility), which necessitates advanced granulation techniques, the use of lipid-coated microgranules, or co-amorphous system engineering (e.g., with mandelic acid) to ensure uniform tableting and long-term stability[2].

Evidence DimensionHygroscopic Stability Threshold
Target Compound DataUnstable at >54% Relative Humidity (RH)
Comparator Or BaselineStandard manufacturing environments (often requiring <40% RH for sensitive APIs)
Quantified DifferenceStrict requirement for environmental moisture control (<54% RH) during processing
ConditionsSolid-state preformulation and rheological assessment

Dictates the necessity for strict environmental humidity controls and specialized granulation excipients during scale-up and manufacturing.

BCS Class III Profile and pH-Dependent Solubility

Secnidazole is categorized as a Biopharmaceutics Classification System (BCS) Class III compound, indicating it possesses high aqueous solubility but low intestinal permeability. Its solubility profile is highly pH-dependent, increasing significantly in acidic media due to protonation [1]. Because solubility is not the rate-limiting step for absorption, formulation strategies must prioritize permeability enhancement or utilize specific delivery vehicles (like taste-masked suspension granules) rather than focusing on solubility-enhancing excipients typically used for BCS Class II or IV drugs [2].

Evidence DimensionBCS Classification (Solubility/Permeability)
Target Compound DataHigh solubility, low permeability (Class III)
Comparator Or BaselineBCS Class II or IV drugs (which require solubility enhancement)
Quantified DifferenceFormulation focus shifts entirely from dissolution rate to intestinal permeability and taste-masking
ConditionsPhysiological pH range (gastric to intestinal)

Guides formulators to avoid unnecessary solubility-enhancing excipients and instead focus on permeability and patient-compliant delivery formats.

Single-Dose Oral Granule Formulation

Driven by its extended 17–29 hour half-life, secnidazole is the optimal active pharmaceutical ingredient (API) for developing single-dose oral granules (typically 2g). Formulators utilize its high aqueous solubility (BCS Class III) to create taste-masked microgranules that can be sprinkled on soft foods, bypassing the severe compliance issues associated with multi-day metronidazole tablets [1].

Co-Amorphous System Engineering for Improved Rheology

Because raw secnidazole exhibits poor flowability and is unstable above 54% relative humidity, it serves as a prime candidate for advanced crystal engineering. Researchers utilize secnidazole to develop co-amorphous systems (e.g., secnidazole-mandelic acid) or lipid-coated microparticles to improve compressibility, reduce hygroscopicity, and ensure robust tableting processes [2].

Next-Generation Anti-Protozoal Therapeutics

Given its 56% lower minimal lethal concentration (MLC) against Trichomonas vaginalis compared to metronidazole, secnidazole is highly prioritized in R&D pipelines targeting metronidazole-resistant protozoal strains. It is utilized as a baseline compound in susceptibility assays and for developing novel derivatives (such as secnidazole carbamates) to further enhance lipophilicity and membrane permeability[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

185.08004122 Da

Monoisotopic Mass

185.08004122 Da

Heavy Atom Count

13

LogP

0.22 (LogP)

Appearance

Solid powder

Melting Point

76.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R3459K699K

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 6 of 8 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Secnidazole is indicated for treating trichomoniasis and bacterial vaginosis in patients 12 years of age and older. In other countries, it is also available as a combination product with other antibacterial drugs, such as [itraconazole].

Livertox Summary

Secnidazole is an orally available, broad spectrum antimicrobial agent used in the treatment of bacterial vaginosis. Secnidazole is a nitroimidazole similar to metronidazole but is used as a single dose and, unlike metronidazole, has not been linked to serum enzyme elevations during therapy or to cases of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Anti-Infective Agents; Antiprotozoal Agents; Nitroimidazoles
Antiinfective Agents

Pharmacology

Secnidazole is a nitroimidazole antimicrobial drug that displays selectivity against many anaerobic Gram-positive and Gram-negative bacteria and protozoa [A27210]. In vitro studies demonstrates the effectiveness of the drug against *Bacteroides fragilis*, *Trichomonas vaginalis*, *Entamoeba histolytica* and *Giardia lamblia* [A27210]. There is no significant bacterial or protozoal resistance reported from secnidazole treatment [A27210].

MeSH Pharmacological Classification

Antiprotozoal Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01A - Agents against amoebiasis and other protozoal diseases
P01AB - Nitroimidazole derivatives
P01AB07 - Secnidazole

Mechanism of Action

Like other 5-nitroimidazole antimicrobials, the antimicrobial and antiprotozoal activity of secnidazole is accounted for by the nitro group in the imidazole ring. Upon entering the target pathogen, the nitro group of secnidazole is reduced by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates. Radical anions and reactive intermediates cause the depletion of thiols, DNA helix damage, disruption of bacterial or parasitic protein synthesis and replication, and ultimately, cell death of susceptible isolates of Gram positive bacteria, Gram negative bacteria and _T. vaginalis_.

Pictograms

Irritant

Irritant

Other CAS

3366-95-8

Absorption Distribution and Excretion

Secnidazole is rapidly and completely absorbed after oral administration. Following administration of a single oral dose of 2 g in healthy adult female subjects, the mean (SD) Cmax was 45.4 (7.64) mcg/mL and mean (SD) systemic exposure (AUC0-inf) was 1331.6 (230.16) mcg x hr/mL. Tmax ranged from three to four hours. Food has negligible effects on drug absorption and systemic exposure.
Following oral administration of a 2 g oral dose of secnidazole, approximately 15% of the drug was excreted as unchanged secnidazole in the urine.
The apparent volume of distribution of secnidazole is approximately 42 L.
The total body clearance of secnidazole is approximately 25 mL/min. The renal clearance is approximately 3.9 mL/min.

Metabolism Metabolites

The metabolism of secnidazole has not been fully characterized. According to _in vitro_ studies, secnidazole is metabolized by hepatic CYP450 enzymes, with less than or equal to 1% of the parent drug converted to metabolites. Secnidazole was found to be metabolized by CYP3A4 and CYP3A5 but to a limited extent. Secnidazole most likely undergoes oxidation. A hydroxymethyl metabolite and glucuronide conjugates of secnidazole have been detected in urine.

Wikipedia

Secnidazole

Biological Half Life

The plasma elimination half-life for secnidazole is approximately 17 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548222/ PubMed PMID: 31643547.
2: Abd El Aziz MA, Sharifipour F, Abedi P, Jahanfar S, Judge HM. Secnidazole for treatment of bacterial vaginosis: a systematic review. BMC Womens Health. 2019 Oct 21;19(1):121. doi: 10.1186/s12905-019-0822-2. PubMed PMID: 31638955; PubMed Central PMCID: PMC6802328.
3: Cheung W, Russo C, Maher S, Malik R, Šlapeta J. Successful use of secnidazole to manage a giardiosis outbreak in a shelter. Vet Parasitol. 2019 Oct;274:108911. doi: 10.1016/j.vetpar.2019.08.005. Epub 2019 Aug 14. PubMed PMID: 31499401.
4: Leggit JC, Saguil A. Secnidazole (Solosec) for Bacterial Vaginosis. Am Fam Physician. 2019 Aug 15;100(4):242-243. PubMed PMID: 31414782.
5: Elghazaly SM, Hamam KM, Badawy MM, Yakoub Agha NA, Samy A, Abbas AM. Efficacy and safety of single dose of oral secnidazole 2 g in treatment of bacterial vaginosis: A systematic review and meta-analysis. Eur J Obstet Gynecol Reprod Biol. 2019 Jul;238:125-131. doi: 10.1016/j.ejogrb.2019.05.013. Epub 2019 May 14. Review. PubMed PMID: 31129560.
6: Escobedo AA, Almirall P, Chirino E, Pacheco F, Duque A, Avila I. Treatment of refractory paediatric giardiasis using secnidazole plus albendazole: a case series. Infez Med. 2018 Dec 1;26(4):379-384. PubMed PMID: 30555145.
7: Saleh MM, Abbas HA, Askoura MM. Repositioning secnidazole as a novel virulence factors attenuating agent in Pseudomonas aeruginosa. Microb Pathog. 2019 Feb;127:31-38. doi: 10.1016/j.micpath.2018.11.042. Epub 2018 Nov 27. PubMed PMID: 30500409.
8: Lin X, Ruan Q, Zhang X, Duan X, Teng Y, Zhang J. (99m)Tc labelled complexes with secnidazole xanthate: Synthesis and evaluation as potential radiotracers to target tumor hypoxia. Appl Radiat Isot. 2018 Oct;140:289-293. doi: 10.1016/j.apradiso.2018.07.036. Epub 2018 Jul 30. PubMed PMID: 30092554.
9: Nespoulous L, Matei I, Charissoux A, Bédane C, Assikar S. Symmetrical drug-related intertriginous and flexural exanthema (SDRIFE) associated with pristinamycin, secnidazole, and nefopam, with a review of the literature. Contact Dermatitis. 2018 Dec;79(6):378-380. doi: 10.1111/cod.13084. Epub 2018 Jul 30. Review. PubMed PMID: 30062790.
10: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500938/ PubMed PMID: 29999997.
11: Volpato A, Fortuoso BF, Campigotto G, Glombowsky P, Bottari NB, Lopes LS, Da Silva AS. Secnidazole for control of giardiasis in dairy calves. Exp Parasitol. 2018 Jun;189:16-18. doi: 10.1016/j.exppara.2018.04.008. Epub 2018 Apr 11. PubMed PMID: 29684664.
12: Secnidazole (Solosec) for bacterial vaginosis. Med Lett Drugs Ther. 2018 Mar 26;60(1543):52-53. PubMed PMID: 29635264.
13: Hussar DA, Walter MA. Delafloxacin meglumine, Meropenem trihydrate/vaborbactam, Secnidazole, and Benznidazole. J Am Pharm Assoc (2003). 2018 Mar - Apr;58(2):223-227. doi: 10.1016/j.japh.2018.01.007. PubMed PMID: 29506662.
14: Ghosh AP, Aycock C, Schwebke JR. In Vitro Study of the Susceptibility of Clinical Isolates of Trichomonas vaginalis to Metronidazole and Secnidazole. Antimicrob Agents Chemother. 2018 Mar 27;62(4). pii: e02329-17. doi: 10.1128/AAC.02329-17. Print 2018 Apr. PubMed PMID: 29439963; PubMed Central PMCID: PMC5913958.
15: Nyirjesy P, Schwebke JR. Secnidazole: next-generation antimicrobial agent for bacterial vaginosis treatment. Future Microbiol. 2018 Apr;13:507-524. doi: 10.2217/fmb-2017-0270. Epub 2018 Jan 12. PubMed PMID: 29327947.
16: Chavoustie SE, Gersten JK, Samuel MJ, Schwebke JR. A Phase 3, Multicenter, Prospective, Open-Label Study to Evaluate the Safety of a Single Dose of Secnidazole 2 g for the Treatment of Women and Postmenarchal Adolescent Girls with Bacterial Vaginosis. J Womens Health (Larchmt). 2018 Apr;27(4):492-497. doi: 10.1089/jwh.2017.6500. Epub 2018 Jan 11. PubMed PMID: 29323627.
17: Pentikis HS, Adetoro N. Two Phase 1, Open-Label, Single-Dose, Randomized, Crossover Studies to Assess the Pharmacokinetics, Safety, and Tolerability of Orally Administered Granules of Secnidazole (2 g) in Healthy Female Volunteers Under Different Administration Conditions. Clin Pharmacol Drug Dev. 2018 Jun;7(5):543-553. doi: 10.1002/cpdd.406. Epub 2017 Nov 10. PubMed PMID: 29125715; PubMed Central PMCID: PMC6033001.
18: Darpo B, Xue H, Adetoro N, Matthews BG, Pentikis HS. Thorough QT/QTc Evaluation of the Cardiac Safety of Secnidazole at Therapeutic and Supratherapeutic Doses in Healthy Individuals. J Clin Pharmacol. 2018 Mar;58(3):286-293. doi: 10.1002/jcph.1014. Epub 2017 Oct 2. PubMed PMID: 28967984; PubMed Central PMCID: PMC5836856.
19: Schwebke JR, Morgan FG Jr, Koltun W, Nyirjesy P. A phase-3, double-blind, placebo-controlled study of the effectiveness and safety of single oral doses of secnidazole 2 g for the treatment of women with bacterial vaginosis. Am J Obstet Gynecol. 2017 Dec;217(6):678.e1-678.e9. doi: 10.1016/j.ajog.2017.08.017. Epub 2017 Sep 1. Erratum in: Am J Obstet Gynecol. 2018 Jul;219(1):110. PubMed PMID: 28867602.
20: Hillier SL, Nyirjesy P, Waldbaum AS, Schwebke JR, Morgan FG, Adetoro NA, Braun CJ. Secnidazole Treatment of Bacterial Vaginosis: A Randomized Controlled Trial. Obstet Gynecol. 2017 Aug;130(2):379-386. doi: 10.1097/AOG.0000000000002135. PubMed PMID: 28697102.

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